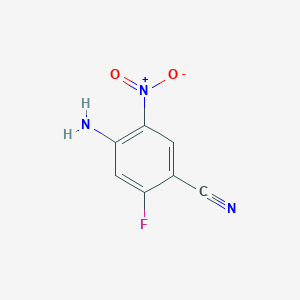

4-Amino-2-fluoro-5-nitrobenzonitrile

Description

Properties

IUPAC Name |

4-amino-2-fluoro-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-5-2-6(10)7(11(12)13)1-4(5)3-9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHREBHCCFVAHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])N)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439555 | |

| Record name | 4-AMINO-2-FLUORO-5-NITROBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143151-03-5 | |

| Record name | 4-AMINO-2-FLUORO-5-NITROBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-2-fluoro-5-nitrobenzonitrile: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-fluoro-5-nitrobenzonitrile, a highly functionalized aromatic compound, has emerged as a critical building block in medicinal chemistry and drug development. Its strategic substitution pattern, featuring an amino, a fluoro, a nitro, and a nitrile group, provides a versatile scaffold for the synthesis of complex heterocyclic molecules. This guide offers a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, spectroscopic data for its characterization, and its significant applications in the development of targeted therapeutics, particularly protein kinase inhibitors.

Core Properties and Identification

CAS Number: 143151-03-5

Molecular Formula: C₇H₄FN₃O₂

Molecular Weight: 181.13 g/mol

This molecule's structure combines electron-donating and electron-withdrawing groups, creating a unique electronic environment that dictates its reactivity and utility as a synthetic intermediate.

Physicochemical Properties

| Property | Value | Source |

| Melting Point | Not definitively reported; isomers have melting points in the range of 70-110°C. | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. | N/A |

| Appearance | Typically a yellow to orange crystalline solid. | N/A |

Synthesis of 4-Amino-2-fluoro-5-nitrobenzonitrile

The primary synthetic route to 4-Amino-2-fluoro-5-nitrobenzonitrile involves the nucleophilic aromatic substitution (SNAr) of a more readily available precursor, 2,4-difluoro-5-nitrobenzonitrile, with ammonia. The fluorine atom at the 4-position is more activated towards nucleophilic attack due to the strong electron-withdrawing effects of the para-nitro and ortho-cyano groups.

Experimental Protocol: Synthesis from 2,4-Difluoro-5-nitrobenzonitrile

This protocol describes a representative method for the synthesis of 4-Amino-2-fluoro-5-nitrobenzonitrile.

Materials:

-

2,4-Difluoro-5-nitrobenzonitrile

-

Aqueous ammonia (28-30%)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2,4-difluoro-5-nitrobenzonitrile (1.0 eq) in ethanol.

-

To the stirred solution, add aqueous ammonia (excess, e.g., 10-20 eq) at room temperature.

-

Heat the reaction mixture to reflux (approximately 70-80°C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction (typically within a few hours), cool the mixture to room temperature.

-

The product often precipitates out of the solution upon cooling. If not, the reaction mixture can be concentrated under reduced pressure.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold water and then a minimal amount of cold ethanol to remove any unreacted starting material and impurities.

-

Dry the purified 4-Amino-2-fluoro-5-nitrobenzonitrile under vacuum.

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a suitable solvent as it dissolves the starting material and is miscible with aqueous ammonia.

-

Excess Ammonia: A large excess of ammonia is used to drive the reaction to completion and minimize the formation of side products from reaction at the less reactive fluorine at the 2-position.

-

Temperature: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

Caption: Synthetic workflow for 4-Amino-2-fluoro-5-nitrobenzonitrile.

Spectroscopic Characterization

Accurate characterization of 4-Amino-2-fluoro-5-nitrobenzonitrile is crucial for its use in subsequent synthetic steps. While experimental spectra for this specific compound are not widely available in public databases, the following data for structurally similar compounds can be used as a reference for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the amine protons. The aromatic protons will likely appear as doublets, with coupling constants influenced by the fluorine atom. The chemical shift of the amine protons will be broad and can vary with solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the fluorine will show a characteristic large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR will show a single resonance, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring with adjacent electron-withdrawing and electron-donating groups.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H stretching (amine) |

| 2230-2210 | C≡N stretching (nitrile) |

| 1550-1475 | Asymmetric NO₂ stretching |

| 1350-1300 | Symmetric NO₂ stretching |

| 1620-1580 | Aromatic C=C stretching |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 181. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and the cyano group (CN).

Applications in Drug Discovery: A Precursor to Kinase Inhibitors

4-Amino-2-fluoro-5-nitrobenzonitrile is a valuable precursor for the synthesis of a class of drugs known as protein kinase inhibitors.[1] Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] By inhibiting specific kinases, it is possible to block the signaling pathways that drive tumor growth and proliferation.

Role in the Synthesis of EGFR Inhibitors

One of the most significant applications of this compound is in the synthesis of inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth.[2] The general synthetic strategy involves the reduction of the nitro group of 4-Amino-2-fluoro-5-nitrobenzonitrile to an amine, creating a diamine intermediate. This diamine can then be cyclized to form a quinazoline or a similar heterocyclic core, which is a common scaffold in many EGFR inhibitors. The fluorine atom often remains in the final molecule, where it can enhance binding affinity and improve pharmacokinetic properties.

Caption: Simplified EGFR signaling pathway and the inhibitory action of a kinase inhibitor.

Safety and Handling

4-Amino-2-fluoro-5-nitrobenzonitrile is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

GHS Pictograms:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash the skin with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

It is essential to consult the full Safety Data Sheet (SDS) for this compound before handling.

Conclusion

4-Amino-2-fluoro-5-nitrobenzonitrile is a key intermediate with significant potential in the field of drug discovery. Its unique chemical structure allows for its versatile use in the synthesis of complex heterocyclic compounds, most notably protein kinase inhibitors for the treatment of cancer. A thorough understanding of its properties, synthesis, and safe handling is essential for researchers and scientists working to develop the next generation of targeted therapies.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. PubMed Central. Retrieved from [Link]

- ACS Publications. (2013). High-Affinity Epidermal Growth Factor Receptor (EGFR) Irreversible Inhibitors with Diminished Chemical Reactivities. Journal of Medicinal Chemistry.

-

National Center for Biotechnology Information. (n.d.). EGFR inhibitor. PubChem. Retrieved from [Link]

-

BradyID.com. (n.d.). GHS Precautionary Statements - List and Codes. Retrieved from [Link]

-

ChemSafetyPro.COM. (2015). Lists of GHS Precautionary Statement and P Code. Retrieved from [Link]

- MDPI. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules.

- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

-

Moleqube. (n.d.). 4-aMino-2,3-difluoro-5-nitrobenzonitrile | CAS No.917980-12-2 Synthetic Routes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-2-fluoro-5-methylbenzonitrile. PubChem. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 4-Amino-2-fluoro-5-methylbenzonitrile (C007B-506628). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). GHS Classification (Rev.11, 2025) Summary. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Protein Kinase Inhibitors. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

-

ResearchGate. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Chemsrc. (n.d.). 4-Amino-2-fluoro-5-nitrobenzonitrile | CAS#:143151-03-5. Retrieved from [Link]

- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-nitrobenzonitrile. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Fluoro-5-nitrobenzonitrile. NIST WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.

-

YouTube. (2016). Mass spectrometry for proteomics - part 2. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 4-Amino-2-fluoro-5-nitrobenzonitrile: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of the physical, chemical, and spectroscopic properties of 4-Amino-2-fluoro-5-nitrobenzonitrile (CAS No. 143151-03-5), a critical building block in contemporary medicinal chemistry.[1][2] With its unique substitution pattern, this molecule offers a versatile platform for the synthesis of complex heterocyclic systems, particularly those targeting protein kinases. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this valuable compound.

Introduction: The Strategic Importance of Fluorinated Benzonitriles in Oncology Research

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[3] Among the vast array of fluorinated synthons, substituted fluoronitrobenzonitriles have emerged as particularly valuable precursors. Their utility is especially prominent in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of various cancers.[4][5]

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many malignancies.[5] Consequently, the development of small molecules that can selectively inhibit kinase activity is a major focus of oncological research.[4] 4-Amino-2-fluoro-5-nitrobenzonitrile is a prime example of a "privileged scaffold" precursor, a molecular framework that can be readily elaborated to generate libraries of potent kinase inhibitors.[3] The presence of an amino group, a nitro group, a nitrile moiety, and a fluorine atom on the benzene ring provides a rich chemical handle for a variety of transformations, enabling the construction of diverse and complex molecular architectures.

This guide will delve into the core physicochemical properties of 4-Amino-2-fluoro-5-nitrobenzonitrile, its reactivity, a representative synthetic protocol, and its application in the logical design of targeted therapeutics.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. While some experimental data for 4-Amino-2-fluoro-5-nitrobenzonitrile is not extensively reported in publicly available literature, we can infer key characteristics from its structure and data from closely related analogues.

| Property | Value/Description | Source/Analogue |

| CAS Number | 143151-03-5 | [1][2] |

| Molecular Formula | C₇H₄FN₃O₂ | [1][2] |

| Molecular Weight | 181.13 g/mol | [1] |

| Appearance | Expected to be a crystalline solid, likely yellow to orange in color, typical for nitro-substituted anilines. | Inferred from related compounds |

| Melting Point | Not explicitly reported. For comparison, the related compound 2-Fluoro-5-nitrobenzonitrile has a melting point of 76-80 °C.[6] | [6] |

| Solubility | Expected to be sparingly soluble in water, with better solubility in polar organic solvents such as DMSO, DMF, and acetone. The related 2-Fluoro-5-nitrobenzonitrile is reported to be insoluble in water.[6] | Inferred from related compounds |

| Purity | Commercially available with purities of 98% or higher.[1][2] | [1][2] |

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing two aromatic protons. Due to the substitution pattern, these protons will appear as doublets, with coupling constants influenced by the adjacent fluorine atom. The chemical shifts will be significantly influenced by the electron-withdrawing nitro and cyano groups and the electron-donating amino group. For comparison, the aromatic protons of 4-nitrobenzonitrile appear at approximately 8.15 and 8.45 ppm.[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display seven distinct signals corresponding to the carbon atoms of the benzene ring and the nitrile group. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be spread over a wide range due to the diverse electronic effects of the substituents. The nitrile carbon typically appears around 115-120 ppm. For reference, the aromatic carbons in 4-nitrobenzonitrile appear at approximately 124, 133, and 150 ppm, with the ipso-carbon to the nitrile at around 118 ppm.[8]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule. Key expected vibrational frequencies include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C≡N stretching: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

-

N-O stretching (nitro group): Two strong bands, one asymmetric around 1500-1550 cm⁻¹ and one symmetric around 1335-1365 cm⁻¹.

-

C-F stretching: A strong band in the region of 1000-1350 cm⁻¹.

-

Aromatic C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

For comparison, 4-nitrobenzonitrile shows strong peaks for the nitro group and the nitrile group in its IR spectrum.[9]

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 181.13, corresponding to the molecular weight of the compound.[1] Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the cyano group (CN).

Chemical Properties and Reactivity

The reactivity of 4-Amino-2-fluoro-5-nitrobenzonitrile is dictated by the interplay of its functional groups. The aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro and cyano groups. The fluorine atom, being a good leaving group, is the primary site for such reactions.

The amino group can undergo a variety of reactions, including diazotization followed by substitution, acylation, and alkylation. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. The nitro group is readily reduced to an amino group, providing a key transformation for the synthesis of various diamino derivatives.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 4-Amino-2-fluoro-5-nitrobenzonitrile is not widely published, a plausible synthetic route would involve the amination of a suitable precursor. A representative protocol for a similar transformation, the synthesis of 5-Amino-2-fluorobenzonitrile from 2-fluoro-5-nitrobenzonitrile, is presented below. This protocol illustrates the reduction of the nitro group, a key step that would be applicable in a synthetic sequence leading to the target molecule.

Representative Protocol: Reduction of a Nitrobenzonitrile Derivative

This protocol is adapted from the synthesis of 5-Amino-2-fluorobenzonitrile and serves as a model for the reduction of the nitro group in a fluoronitrobenzonitrile scaffold.[10]

Reaction: Reduction of 2-fluoro-5-nitrobenzonitrile to 5-Amino-2-fluorobenzonitrile.

Materials:

-

2-fluoro-5-nitrobenzonitrile (1.0 eq)

-

Stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 10 eq)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of 2-fluoro-5-nitrobenzonitrile (e.g., 2.0 g) in ethyl acetate (e.g., 50 mL) in a round-bottom flask, add stannous chloride dihydrate (e.g., 27.0 g).

-

Heat the mixture to reflux with vigorous stirring for approximately 1.5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Partition the reaction mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate.

-

Combine all organic extracts and wash with water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product as necessary, for example, by column chromatography.

Causality Behind Experimental Choices:

-

Stannous chloride dihydrate is a classical and effective reducing agent for converting aromatic nitro groups to amines.

-

Ethyl acetate is a suitable solvent that dissolves the starting material and is relatively easy to remove.

-

Refluxing provides the necessary thermal energy to drive the reaction to completion in a reasonable timeframe.

-

The sodium bicarbonate wash is crucial to neutralize any remaining acidic species and to facilitate the separation of the product into the organic phase.

-

Drying with sodium sulfate removes residual water from the organic phase before solvent evaporation.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of 4-Amino-2-fluoro-5-nitrobenzonitrile lies in its application as a versatile intermediate in the synthesis of potent and selective kinase inhibitors.[3] The strategic arrangement of its functional groups allows for a modular approach to drug design, where different moieties can be introduced to optimize binding to the target kinase.

A common strategy involves the reduction of the nitro group to an amine, followed by the construction of a heterocyclic core, such as a quinazoline or a pyrazolopyridine.[3][11] These scaffolds are known to be "privileged structures" that can effectively mimic the adenine core of ATP, the natural substrate for kinases, and form key hydrogen bonding interactions within the ATP-binding site.[3]

The fluorine atom can be displaced by a variety of nucleophiles in an SₙAr reaction, allowing for the introduction of different side chains that can occupy specific pockets within the kinase active site, thereby enhancing potency and selectivity. The nitrile group can also be transformed into other functional groups to further modulate the pharmacological properties of the final compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Amino-2-fluoro-5-nitrobenzonitrile. While a specific Safety Data Sheet (SDS) for this compound is not universally available, the hazard profile can be inferred from related compounds such as other nitrobenzonitriles and fluoroanilines.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[12][13][14]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12][13][14]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[12][13] In case of contact, rinse immediately with plenty of water.[12][13]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[13][14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[13]

Hazard Statements for a related compound (4-Amino-2-fluoro-5-nitrobenzonitrile):

-

H303: May be harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

Conclusion

4-Amino-2-fluoro-5-nitrobenzonitrile is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its unique combination of functional groups makes it an ideal starting material for the construction of privileged scaffolds, particularly in the field of kinase inhibitor discovery. A thorough understanding of its physicochemical properties, reactivity, and safe handling is essential for its effective utilization in research and development. This guide provides a foundational understanding of this important compound, empowering scientists to leverage its potential in the ongoing quest for novel therapeutics.

Visualizations

Caption: Synthetic pathways originating from 4-Amino-2-fluoro-5-nitrobenzonitrile.

References

-

4-NITROBENZONITRILE EXTRA PURE. Loba Chemie. [Link]

-

4-Amino-2-fluoro-5-methylbenzonitrile | C8H7FN2 | CID 14621073. PubChem. [Link]

-

4-Amino-2-fluoro-5-nitrobenzonitrile | CAS#:143151-03-5. Chemsrc. [Link]

-

2-Fluoro-5-nitrobenzonitrile | C7H3FN2O2 | CID 519417. PubChem. [Link]

-

4-Amino-2-fluoro-5-methylbenzonitrile (C007B-506628). Cenmed Enterprises. [Link]

-

A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. ResearchGate. [Link]

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. [Link]

-

The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. ResearchGate. [Link]

-

4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile. AdooQ BioScience. [Link]

-

2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532. PubChem. [Link]

-

Fluorine-Containing Benzonitrile. Taizhou Volsen Chemical Co., Ltd. [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]

-

Benzonitrile, 2-(4-aminosulfonylphenoxy)-6-fluoro- - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

Sources

- 1. 143151-03-5 | 4-Amino-2-fluoro-5-nitrobenzonitrile - AiFChem [aifchem.com]

- 2. 4-Amino-2-fluoro-5-nitrobenzonitrile | CAS#:143151-03-5 | Chemsrc [chemsrc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 17417-09-3 | CAS DataBase [m.chemicalbook.com]

- 7. 4-Nitrobenzonitrile(619-72-7) 1H NMR spectrum [chemicalbook.com]

- 8. 4-Nitrobenzonitrile(619-72-7) 13C NMR spectrum [chemicalbook.com]

- 9. 4-Nitrobenzonitrile(619-72-7) IR Spectrum [m.chemicalbook.com]

- 10. Synthesis routes of 5-Amino-2-fluorobenzonitrile [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. combi-blocks.com [combi-blocks.com]

- 14. lobachemie.com [lobachemie.com]

4-Amino-2-fluoro-5-nitrobenzonitrile molecular weight and formula

An In-Depth Technical Guide to 4-Amino-2-fluoro-5-nitrobenzonitrile: A Cornerstone Intermediate in Modern Drug Discovery

Introduction: Unpacking a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as exceptionally valuable due to a convergence of reactivity, structural stability, and biological relevance. 4-Amino-2-fluoro-5-nitrobenzonitrile is a prime example of such a "privileged" intermediate. Its carefully arranged functional groups—a nucleophilic amine, an activating nitro group, a reactive fluorine, and a versatile nitrile—make it a highly sought-after building block for the synthesis of complex heterocyclic compounds, particularly in the realm of targeted therapies like kinase inhibitors.[1][2]

This guide provides an in-depth examination of this key intermediate, from its fundamental physicochemical properties to its strategic application in drug development, grounded in the principles of synthetic chemistry and mechanistic biology.

Core Physicochemical Properties

The utility of any chemical intermediate begins with a clear understanding of its fundamental properties. These data are critical for reaction planning, purification, and safety assessments.

| Property | Value | Source |

| CAS Number | 143151-03-5 | [3][4][5] |

| Molecular Formula | C₇H₄FN₃O₂ | [3] |

| Molecular Weight | 181.13 g/mol | [3] |

| IUPAC Name | 4-amino-2-fluoro-5-nitrobenzonitrile | [3] |

| Synonyms | 4-Cyano-5-fluoro-2-nitroaniline | [3] |

| Purity | Typically ≥98% | [3][5] |

The Synthetic Rationale: A Tale of Electronic Effects

The synthetic value of 4-Amino-2-fluoro-5-nitrobenzonitrile is rooted in the powerful electronic effects exerted by its substituents on the benzene ring. The nitro group (-NO₂) is a potent electron-withdrawing group, which, along with the nitrile (-CN), strongly activates the ring for nucleophilic aromatic substitution (SₙAr).

The fluorine atom at the 2-position is the key to this molecule's utility. In the context of SₙAr, halogens serve as excellent leaving groups. Fluorine's high electronegativity makes the carbon to which it is attached highly electrophilic and thus susceptible to nucleophilic attack. This predictable reactivity allows chemists to readily displace the fluorine atom with a wide range of nucleophiles (e.g., amines, thiols, alcohols), a cornerstone reaction in building the complex scaffolds of modern pharmaceuticals.[2]

A common synthetic route to obtain this intermediate may involve the selective amination of a precursor like 2,4-difluoro-5-nitrobenzonitrile.[5] The diagram below illustrates the general strategic use of this molecule in synthetic chemistry.

Caption: Synthetic utility of 4-Amino-2-fluoro-5-nitrobenzonitrile.

Application in Drug Development: The Kinase Inhibitor Paradigm

Fluorinated aromatic compounds are increasingly prominent in new drugs.[6][7] Benzonitrile derivatives, in particular, have shown significant potential in oncology by acting as kinase inhibitors.[1] The nitrile group is a valuable pharmacophore, often acting as a hydrogen bond acceptor that can mimic the interactions of key residues in an enzyme's active site.[8]

4-Amino-2-fluoro-5-nitrobenzonitrile serves as an ideal starting point for building molecules that target protein kinases. The SₙAr reaction at the C2 position allows for the introduction of various side chains, which can be designed to occupy the hydrophobic pocket of the kinase ATP-binding site. The amino group at C4 can serve as an anchor or be further functionalized. Subsequently, the nitro group at C5 can be reduced to an amine, providing another handle for derivatization to enhance selectivity or improve pharmacokinetic properties. This multi-pronged reactivity allows for the rapid generation of a library of diverse compounds for screening and optimization.

Experimental Protocol: Nucleophilic Aromatic Substitution (SₙAr)

This protocol describes a representative SₙAr reaction using 4-Amino-2-fluoro-5-nitrobenzonitrile as the substrate. This is a foundational experiment for any researcher aiming to use this intermediate for library synthesis.

Objective: To synthesize a 2-substituted-4-amino-5-nitrobenzonitrile derivative via SₙAr.

Materials:

-

4-Amino-2-fluoro-5-nitrobenzonitrile (1.0 eq)

-

Selected amine nucleophile (e.g., morpholine, 1.1 eq)

-

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) as solvent

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

-

Ethyl acetate, brine, saturated sodium bicarbonate solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology

-

Reaction Setup:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 4-Amino-2-fluoro-5-nitrobenzonitrile (1.0 eq) and the chosen solvent (e.g., DMSO).

-

Rationale: An inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture. DMSO is an excellent polar aprotic solvent that can dissolve the reactants and facilitate the SₙAr mechanism.

-

-

Addition of Reagents:

-

Add the base (e.g., K₂CO₃, 2.0 eq) to the mixture.

-

Rationale: The base is crucial for deprotonating the amine nucleophile (if it's a primary or secondary amine salt) or scavenging the HF that is formed during the reaction, driving the equilibrium towards the product.

-

Add the amine nucleophile (1.1 eq) dropwise to the stirring suspension.

-

Rationale: A slight excess of the nucleophile ensures the complete consumption of the starting material.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C.

-

Rationale: SₙAr reactions, while activated, often require thermal energy to proceed at a reasonable rate.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent like ethyl acetate (3x).

-

Rationale: This step partitions the organic product into the ethyl acetate layer, leaving inorganic salts and the polar solvent (DMSO) in the aqueous layer.

-

Wash the combined organic layers with water and then brine.

-

Rationale: Washing removes residual DMSO and salts. Brine helps to break up any emulsions and further dry the organic layer.

-

-

Drying and Purification:

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Rationale: Removing all water is essential before solvent evaporation and purification.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure desired compound.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 143151-03-5 | 4-Amino-2-fluoro-5-nitrobenzonitrile - AiFChem [aifchem.com]

- 4. echemi.com [echemi.com]

- 5. 4-Amino-2-fluoro-5-nitrobenzonitrile | CAS#:143151-03-5 | Chemsrc [chemsrc.com]

- 6. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-2-fluoro-5-nitrobenzonitrile: A Core Scaffold for Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 4-amino-2-fluoro-5-nitrobenzonitrile, a highly functionalized aromatic intermediate of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical identity, outline a robust and mechanistically sound synthetic pathway, and explore its strategic application as a versatile building block in the design of targeted therapeutics, particularly kinase inhibitors. This document is intended to serve as a practical resource, blending established chemical principles with field-proven insights to empower innovation in pharmaceutical research.

Core Chemical Identity and Physicochemical Properties

4-Amino-2-fluoro-5-nitrobenzonitrile is a substituted benzonitrile characterized by a unique arrangement of four distinct functional groups: an amine (-NH₂), a fluorine (-F) atom, a nitro (-NO₂) group, and a nitrile (-C≡N) group. This specific substitution pattern imparts a unique reactivity profile that makes it a valuable precursor in multi-step organic synthesis.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-amino-2-fluoro-5-nitrobenzonitrile .[1] Its Chemical Abstracts Service (CAS) registry number is 143151-03-5 .[1][2]

The strategic placement of these functional groups is critical. The strong electron-withdrawing properties of the nitro and nitrile groups, combined with the electron-donating amine group and the electronegative fluorine atom, create a molecule with specific activation sites for subsequent chemical transformations, which will be discussed in the synthesis and application sections.

Chemical Structure:

Table 1: Physicochemical Properties of 4-Amino-2-fluoro-5-nitrobenzonitrile

| Property | Value | Source |

| CAS Number | 143151-03-5 | [1][2] |

| Molecular Formula | C₇H₄FN₃O₂ | [1] |

| Molecular Weight | 181.13 g/mol | [1] |

| IUPAC Name | 4-amino-2-fluoro-5-nitrobenzonitrile | [1] |

| Synonyms | 4-Cyano-5-fluoro-2-nitroaniline | [1][2] |

| SMILES | N#CC1=CC(N)=C(F)C=C1[O-] | [1] |

| InChI Key | XAHREBHCCFVAHU-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Rationale

The synthesis of 4-amino-2-fluoro-5-nitrobenzonitrile is efficiently achieved via a regioselective nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electronic properties of a readily available precursor, 2,4-difluoro-5-nitrobenzonitrile.

Experimental Protocol: Synthesis from 2,4-Difluoro-5-nitrobenzonitrile

This protocol is based on the established reactivity of activated difluoro-aromatic systems with nucleophiles.

-

Reactants:

-

2,4-Difluoro-5-nitrobenzonitrile (1.0 eq)

-

Aqueous ammonia (NH₃(aq)) or ammonia in a suitable organic solvent (e.g., dioxane, ethanol) (Excess, typically 2-5 eq)

-

-

Solvent: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is recommended to facilitate the dissolution of reactants and stabilize the charged intermediate.

-

Procedure:

-

Dissolve 2,4-difluoro-5-nitrobenzonitrile in the chosen solvent in a reaction vessel equipped with a magnetic stirrer and a temperature probe.

-

Cool the solution in an ice bath to 0-5 °C to control the initial exothermic reaction.

-

Add the ammonia solution dropwise to the stirred solution over 15-30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by an appropriate analytical method (e.g., TLC, LC-MS).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove residual solvent and salts.

-

Dry the product under vacuum to yield 4-amino-2-fluoro-5-nitrobenzonitrile. Further purification can be achieved by recrystallization if necessary.

-

Mechanistic Causality and Regioselectivity

The success of this synthesis hinges on the principle of regioselective SNAr. The benzene ring is "activated" towards nucleophilic attack by the potent electron-withdrawing nitro (-NO₂) and nitrile (-C≡N) groups. These groups stabilize the negative charge of the intermediate Meisenheimer complex.

The key question is why ammonia preferentially displaces the fluorine at the C4 position and not the C2 position. The rationale is twofold:

-

Para-Activation: The nitro group is positioned para to the fluorine at C4. This allows for direct delocalization of the negative charge from the attacking nucleophile onto the oxygen atoms of the nitro group through resonance, creating a highly stabilized Meisenheimer complex.

-

Ortho-Deactivation (Relative): While the nitrile group is ortho to the fluorine at C2, and the nitro group is meta, the stabilizing resonance effect is significantly stronger from the para-nitro group. Therefore, the energy barrier for the attack at C4 is substantially lower than at C2, driving the reaction to yield the 4-amino product with high selectivity.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of 4-amino-2-fluoro-5-nitrobenzonitrile.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

Fluorinated aromatic compounds are foundational in modern drug design.[3][4] 4-Amino-2-fluoro-5-nitrobenzonitrile is not merely a chemical curiosity but a "privileged" scaffold—a molecular framework that is pre-validated to interact with important biological targets. Its primary application is in the synthesis of heterocyclic kinase inhibitors.[5]

Role as a Trifunctional Building Block

The molecule's value lies in the orthogonal reactivity of its functional groups:

-

The Amino Group (-NH₂): This serves as a primary nucleophile or a handle for constructing heterocyclic rings. It can be acylated, alkylated, or, most importantly, condensed with other reagents to form quinazolines, pyrimidines, or pyridines—core structures of many FDA-approved kinase inhibitors.[6]

-

The Nitrile Group (-C≡N): This group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions to form nitrogen-containing heterocycles.

-

The Nitro Group (-NO₂): This group is readily reduced to a second amino group, providing another reactive site for building complex molecular architectures.[7] For instance, the resulting diamine can be used to construct fused ring systems.

The fluorine atom, while less reactive after the introduction of the powerful electron-donating amino group, continues to influence the molecule's electronic properties and can enhance binding affinity and metabolic stability in the final drug product.

Targeting Protein Kinases in Oncology

Protein kinases are a class of enzymes that regulate a vast number of cellular processes, including proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5]

Many kinase inhibitors are designed to be ATP-competitive, meaning they bind to the same site on the kinase as its natural substrate, adenosine triphosphate (ATP), thereby blocking its enzymatic activity. Scaffolds derived from 4-amino-2-fluoro-5-nitrobenzonitrile are adept at forming the necessary hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of various kinases.

The diagram below provides a simplified conceptual view of a signaling pathway and its inhibition. A molecule synthesized from our precursor could function as the "Kinase Inhibitor" shown.

Caption: Simplified kinase signaling pathway and mechanism of ATP-competitive inhibition.

Conclusion

4-Amino-2-fluoro-5-nitrobenzonitrile is a testament to the power of strategic functionalization in organic chemistry. It is more than just a chemical intermediate; it is an enabling tool for medicinal chemists. Its well-defined regioselective synthesis and the versatile reactivity of its functional groups provide a reliable and logical pathway to complex heterocyclic systems at the heart of modern targeted therapies. As the demand for novel kinase inhibitors and other targeted drugs continues to grow, the utility and importance of this core scaffold in both academic research and industrial drug development are set to expand.

References

-

Chemsrc. 4-Amino-2-fluoro-5-nitrobenzonitrile | CAS#:143151-03-5. [Link]

-

PubChem. 4-Amino-2-fluoro-5-methylbenzonitrile. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Fluoro-5-nitrobenzonitrile. National Center for Biotechnology Information. [Link]

-

Taizhou Volsen Chemical Co., Ltd. Fluorine-Containing Benzonitrile. [Link]

-

O'Hagan, D. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

-

ResearchGate. The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. [Link]

-

Soloshonok, V. A., & Izawa, K. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(5), 2199. [Link]

Sources

- 1. 143151-03-5 | 4-Amino-2-fluoro-5-nitrobenzonitrile - AiFChem [aifchem.com]

- 2. 4-Amino-2-fluoro-5-nitrobenzonitrile | CAS#:143151-03-5 | Chemsrc [chemsrc.com]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis routes of 5-Amino-2-fluorobenzonitrile [benchchem.com]

A Technical Guide to the Solubility of 4-Amino-2-fluoro-5-nitrobenzonitrile for Researchers and Drug Development Professionals

Introduction: Understanding the Significance of Solubility in Research and Development

In the realm of chemical research and pharmaceutical development, the solubility of a compound is a critical physicochemical property that dictates its suitability for a multitude of applications. For a molecule like 4-Amino-2-fluoro-5-nitrobenzonitrile, a substituted benzonitrile derivative, understanding its behavior in various solvents is paramount. This knowledge informs everything from reaction conditions and purification strategies to its potential as a building block in the synthesis of bioactive molecules and its formulation into drug delivery systems. This in-depth guide provides a comprehensive overview of the predicted solubility of 4-Amino-2-fluoro-5-nitrobenzonitrile in common laboratory solvents, the underlying chemical principles, and detailed protocols for its experimental determination.

Molecular Structure and its Influence on Solubility

To predict the solubility of 4-Amino-2-fluoro-5-nitrobenzonitrile, we must first analyze its molecular structure. The molecule possesses a rigid aromatic ring substituted with four distinct functional groups: an amino group (-NH₂), a fluoro group (-F), a nitro group (-NO₂), and a nitrile group (-C≡N). Each of these groups imparts specific properties that collectively determine the compound's overall polarity and its ability to interact with solvent molecules.

The fundamental principle governing solubility is "like dissolves like," which states that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[1] The solubility of a solute in a solvent is driven by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[1]

The functional groups on 4-Amino-2-fluoro-5-nitrobenzonitrile contribute to its polarity in the following ways:

-

Amino Group (-NH₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor, which generally enhances solubility in protic polar solvents like water and alcohols.

-

Nitro Group (-NO₂): The nitro group is strongly polar and a hydrogen bond acceptor, contributing significantly to the molecule's overall polarity.

-

Nitrile Group (-C≡N): The nitrile group is also polar and can act as a hydrogen bond acceptor.[2]

-

Fluoro Group (-F): While fluorine is highly electronegative, its effect on solubility can be complex. The carbon-fluorine bond is polar, but the small size and low polarizability of the fluorine atom can sometimes lead to reduced solubility in polar solvents compared to other halogens. However, it can participate in hydrogen bonding as an acceptor.[3]

The presence of multiple polar functional groups suggests that 4-Amino-2-fluoro-5-nitrobenzonitrile is a polar molecule. Consequently, it is expected to exhibit greater solubility in polar solvents compared to nonpolar solvents.

Predicted Solubility Profile

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Water | Protic Polar | Low to Sparingly Soluble | Despite the presence of hydrogen bonding groups, the rigid aromatic core is hydrophobic. The overall molecule is likely not soluble enough for many aqueous applications without pH modification or co-solvents. |

| Methanol | Protic Polar | Moderately to Highly Soluble | Methanol is a polar protic solvent that can effectively solvate the polar functional groups through hydrogen bonding. |

| Ethanol | Protic Polar | Moderately Soluble | Similar to methanol, but its slightly larger nonpolar alkyl chain may slightly reduce its solvating power for this compound. |

| Acetone | Aprotic Polar | Moderately to Highly Soluble | Acetone is a good polar aprotic solvent that can act as a hydrogen bond acceptor, effectively interacting with the amino and nitro groups. |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Highly Soluble | DMSO is a highly polar aprotic solvent with a strong ability to accept hydrogen bonds, making it an excellent solvent for many polar organic compounds. |

| Dimethylformamide (DMF) | Aprotic Polar | Highly Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent capable of solvating a wide range of polar molecules. |

| Acetonitrile | Aprotic Polar | Moderately Soluble | Acetonitrile is a polar aprotic solvent that should be a reasonably good solvent for this compound. |

| Tetrahydrofuran (THF) | Aprotic, Moderately Polar | Moderately Soluble | THF is less polar than acetone or DMSO but should still be able to dissolve a significant amount of the compound. |

| Ethyl Acetate | Aprotic, Moderately Polar | Sparingly to Moderately Soluble | Ethyl acetate is a moderately polar solvent and is expected to have some solvating power for the compound. |

| Dichloromethane (DCM) | Aprotic, Nonpolar (low polarity) | Sparingly Soluble | DCM has low polarity and is not expected to be a good solvent for this polar molecule. |

| Toluene | Nonpolar | Insoluble to Very Sparingly Soluble | Toluene is a nonpolar aromatic solvent and is unlikely to effectively solvate the polar functional groups of the solute. |

| Hexane | Nonpolar | Insoluble | Hexane is a nonpolar aliphatic solvent and is predicted to have negligible solvating power for this compound. |

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method .[4][5] For higher throughput screening, particularly in early drug discovery, kinetic solubility assays are often employed.[6][7]

Thermodynamic Solubility Determination via the Shake-Flask Method

This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Protocol:

-

Preparation: Accurately weigh an excess amount of 4-Amino-2-fluoro-5-nitrobenzonitrile into a series of glass vials.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is crucial to confirm that equilibrium has been achieved by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant. To avoid aspirating any solid particles, it is recommended to use a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter).

-

Quantification: Dilute the sample with a suitable solvent and determine the concentration of 4-Amino-2-fluoro-5-nitrobenzonitrile using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility in units such as mg/mL or µg/mL.

Diagram of the Shake-Flask Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay

Kinetic solubility is often measured in drug discovery to quickly assess a compound's dissolution characteristics from a concentrated stock solution (typically in DMSO) into an aqueous buffer.[7][9]

Protocol (Nephelometric Method):

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 4-Amino-2-fluoro-5-nitrobenzonitrile in DMSO (e.g., 10 mM).

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well containing the diluted compound.

-

Incubation: Incubate the plate at a controlled temperature for a shorter period (e.g., 1-2 hours).

-

Measurement: Measure the light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound, and this concentration is reported as the kinetic solubility.

Logical Relationship between Molecular Structure and Solubility

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. Amino Nitriles - Enamine [enamine.net]

- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. enamine.net [enamine.net]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide to the Proper Storage and Handling of 4-Amino-2-fluoro-5-nitrobenzonitrile

This guide provides a comprehensive framework for the safe and effective storage and handling of 4-Amino-2-fluoro-5-nitrobenzonitrile (CAS No. 143879-92-5), a key intermediate in pharmaceutical research and development. Adherence to these protocols is critical for ensuring the compound's stability, preserving experimental integrity, and maintaining a safe laboratory environment.

Compound Profile and Inherent Risks

4-Amino-2-fluoro-5-nitrobenzonitrile is a substituted aromatic nitrile. Its molecular structure, featuring an amino group, a fluorine atom, and a nitro group, dictates its reactivity and associated hazards. The primary risks identified in safety data sheets (SDS) include skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335) upon inhalation of its dust form. Understanding these risks is the foundation of proper handling.

The nitroaromatic functionality suggests a need to assess its stability, as related compounds can exhibit sensitivity to light and temperature. While specific stability data for this compound is not extensively published, general principles for handling cytotoxic or mutagenic powdered compounds should be applied due to its classification as a hazardous substance.[1][2]

Table 1: Key Physicochemical and Safety Data

| Property | Value / Information | Source |

| CAS Number | 143879-92-5 | [3] |

| Molecular Formula | C₇H₄FN₃O₂ | [3] |

| Molecular Weight | 181.13 g/mol | [3] |

| Physical Form | Solid, typically a powder | N/A |

| GHS Hazard Statements | H315, H319, H335, H402 | |

| Signal Word | Warning | [3] |

| Incompatible Materials | Strong oxidizing agents | [4] |

Long-Term Storage Protocol

The primary objective of long-term storage is to prevent chemical degradation, which can compromise the purity and reactivity of the compound, leading to failed experiments and questionable results. The key environmental factors to control are temperature, moisture, and light.

Core Principle: Store in a cool, dry, dark, and well-ventilated environment.

Step-by-Step Storage Protocol:

-

Temperature Control: Store containers in a designated, cool location. While some suppliers recommend room temperature[5], a more conservative and often recommended approach for complex organic molecules is refrigeration. Keeping the compound in a well-ventilated place is crucial.[4][6]

-

Moisture Prevention: The compound should be stored in a tightly sealed container to prevent moisture ingress.[6] For added protection, especially in humid environments, place the primary container inside a secondary container with a desiccant, such as silica gel.

-

Light Exclusion: While specific photostability data is limited, nitroaromatic compounds can be light-sensitive.[7] Store the container in a light-blocking outer container or in a dark cabinet to prevent photochemical degradation.

-

Inert Atmosphere: For highly sensitive applications or very long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing. This displaces oxygen and moisture, further preserving the compound's integrity.

-

Segregation: Store the compound away from strong oxidizing agents, acids, and bases to prevent accidental contact and reaction.[4]

The following diagram illustrates the decision-making process for appropriate storage.

Caption: Decision workflow for initiating long-term storage.

Active Handling and Use

Handling 4-Amino-2-fluoro-5-nitrobenzonitrile requires a stringent focus on preventing personnel exposure and cross-contamination. All operations involving the solid compound must be performed within a certified chemical fume hood or a similar ventilated enclosure to control airborne particles.[4]

Mandatory Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[4]

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.

-

Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn.

-

Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a P2 or P100 particulate filter is necessary.[4]

Step-by-Step Weighing and Aliquoting Protocol:

-

Preparation: Before bringing the compound into the work area, ensure the chemical fume hood is operational, the work surface is clean, and all necessary equipment (spatulas, weigh boats, solvent, vortexer) is within reach. Cover the work surface with a disposable absorbent pad.[8]

-

Equilibration: If the compound is stored refrigerated, allow the sealed container to equilibrate to room temperature before opening. This critical step prevents atmospheric moisture from condensing on the cold powder, which could compromise its stability.

-

Dispensing: Inside the fume hood, carefully open the container. Use a clean spatula to transfer the desired amount of powder to a tared weigh boat. Avoid any actions that could generate dust clouds.

-

Closure: Immediately and tightly reseal the main container after dispensing.

-

Dissolution: If preparing a solution, add the weighed solid to the solvent in your target vessel. Use a vortexer or stirrer to ensure complete dissolution. The choice of solvent may impact solubility; for nitrophenol-related compounds, adjusting pH or using co-solvents can be effective, but must be validated for your specific assay.[9]

-

Cleanup: Dispose of all contaminated materials (weigh boats, pads, gloves) in a designated hazardous waste container. Decontaminate the work surface and any equipment used according to your institution's safety protocols. Wash hands thoroughly after the procedure.[4]

The diagram below outlines the standard workflow for safely handling the powdered compound.

Caption: Sequential workflow for handling solid 4-Amino-2-fluoro-5-nitrobenzonitrile.

Emergency Procedures: Spills and Exposure

Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is essential.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[10] Remove contaminated clothing. If skin irritation occurs, seek medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][11]

-

Minor Spill (Solid): For small powder spills within a fume hood, carefully sweep up the material using a dustpan and brush or a vacuum cleaner equipped with a HEPA filter. Place the collected material and cleaning tools into a sealed container for hazardous waste disposal.

-

Major Spill: Evacuate the immediate area and prevent entry. Alert your institution's environmental health and safety (EHS) office. Do not attempt to clean up a large spill without proper training and equipment.

References

-

Guide for handling cytotoxic drugs and related waste (Date N/A). WorkSafe QLD. [Link]

-

4-Nitrophenol - Wikipedia (Date N/A). Wikipedia. [Link]

-

Safety Data Sheet: 4-Aminobenzonitrile (2025-03-31). Carl ROTH. [Link]

-

Note on stability of p‐nitrophenol in aqueous solutions (2025-08-06). ResearchGate. [Link]

-

Safe handling of cytotoxics: guideline recommendations (Date N/A). PubMed Central (PMC). [Link]

-

ASHP Guidelines on Handling Hazardous Drugs (Date N/A). American Society of Health-System Pharmacists. [Link]

-

Safe handling and waste management of hazardous drugs (Date N/A). eviQ. [Link]

-

Assessing the transformation kinetics of 2- and 4-nitrophenol in the atmospheric aqueous phase (2025-08-06). ResearchGate. [Link]

-

Safe handling of cytotoxic drugs in the workplace (Date N/A). Health and Safety Executive (HSE). [Link]

Sources

- 1. worksafe.qld.gov.au [worksafe.qld.gov.au]

- 2. hse.gov.uk [hse.gov.uk]

- 3. 143151-03-5 | 4-Amino-2-fluoro-5-nitrobenzonitrile - AiFChem [aifchem.com]

- 4. fishersci.com [fishersci.com]

- 5. 34667-88-4|2-Fluoro-4-nitrobenzonitrile|BLD Pharm [bldpharm.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Reactivity of Functional Groups in 4-Amino-2-fluoro-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-fluoro-5-nitrobenzonitrile is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an activating amino group and three distinct electron-withdrawing groups—fluoro, nitro, and nitrile—creates a complex and fascinating reactivity profile. This guide provides an in-depth exploration of the chemical behavior of each functional group, offering insights into the electronic interplay that governs the molecule's synthetic utility. Understanding this intricate reactivity is paramount for leveraging this versatile building block in the design and synthesis of novel therapeutic agents and advanced materials.

This document will delve into the specific reactions of the amino, fluoro, nitro, and nitrile moieties, providing detailed mechanistic explanations, validated experimental protocols, and a comprehensive analysis of the regioselectivity in various transformations.

The Interplay of Functional Groups: An Electronic Overview

The reactivity of 4-Amino-2-fluoro-5-nitrobenzonitrile is dictated by the electronic push-and-pull of its substituents. The amino group (-NH₂) is a potent electron-donating group, activating the aromatic ring towards electrophilic attack and directing incoming electrophiles to the ortho and para positions. Conversely, the nitro (-NO₂), nitrile (-CN), and fluoro (-F) groups are electron-withdrawing, deactivating the ring towards electrophilic substitution. The strong deactivating effect of the nitro and nitrile groups significantly tempers the activating nature of the amino group.

However, this electronic tug-of-war is precisely what makes the molecule a valuable synthetic intermediate. The powerful electron-withdrawing capacity of the nitro and nitrile groups, positioned ortho and para to the fluorine atom, renders the C-F bond highly susceptible to nucleophilic aromatic substitution (SNAr).

Reactivity of the Fluoro Group: A Gateway to Diverse Scaffolds

The fluorine atom at the C2 position is the most labile group for nucleophilic displacement due to the strong activation by the para-nitro and ortho-cyano groups. This high reactivity makes it a prime site for introducing a wide array of nucleophiles, enabling the synthesis of diverse molecular architectures.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction at the C2 position proceeds through a Meisenheimer complex, a resonance-stabilized intermediate whose formation is facilitated by the electron-withdrawing nitro and nitrile groups.

Caption: Generalized SNAr mechanism at the C2 position.

Experimental Protocol: Synthesis of a Piperazine Derivative

This protocol describes the substitution of the fluorine atom with tert-butyl piperazine-1-carboxylate, a common transformation in the synthesis of pharmaceutical intermediates.[1]

| Reagents & Materials | Quantities (Example) |

| 4-Amino-2-fluoro-5-nitrobenzonitrile | 1.0 eq |

| tert-butyl piperazine-1-carboxylate | 1.1 eq |

| Potassium carbonate (K₂CO₃) | 2.0 eq |

| Anhydrous acetonitrile (CH₃CN) | 0.5 M solution |

| Round-bottom flask, magnetic stirrer, reflux condenser | - |

Procedure:

-

To a round-bottom flask, add 4-Amino-2-fluoro-5-nitrobenzonitrile, tert-butyl piperazine-1-carboxylate, and potassium carbonate.

-

Add anhydrous acetonitrile to the flask.

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4 hours.[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography.

Reactivity of the Nitro Group: A Handle for Further Functionalization

The nitro group at the C5 position is a versatile functional handle, primarily through its reduction to an amino group. This transformation dramatically alters the electronic properties of the molecule, converting a strongly electron-withdrawing group into a potent electron-donating group, and opens up a plethora of synthetic possibilities, including the formation of diamino derivatives for cyclization reactions.

Reduction to an Amino Group

The reduction of the aromatic nitro group can be achieved through various methods, with catalytic hydrogenation and metal-acid reductions being the most common. The choice of method depends on the presence of other reducible functional groups and the desired selectivity.

Experimental Protocol: Catalytic Hydrogenation

This method is generally clean and high-yielding.

| Reagents & Materials | Quantities (Example) |

| 4-Amino-2-(substituted)-5-nitrobenzonitrile | 1.0 eq |

| 10% Palladium on carbon (Pd/C) | 5-10 mol% |

| Methanol or Ethanol | - |

| Hydrogen gas (H₂) | Balloon pressure |

| Hydrogenation apparatus or flask with balloon | - |

| Celite® for filtration | - |

Procedure:

-

In a suitable reaction vessel, dissolve the nitro-containing starting material in methanol or ethanol.

-

Carefully add 10% Pd/C to the solution under an inert atmosphere.

-

Evacuate the reaction vessel and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction is generally complete within 3 hours.[1]

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the desired amino product.

Alternative Method: Reduction with Stannous Chloride (SnCl₂)

This is a classic method for nitro group reduction and is tolerant of many other functional groups.[2]

| Reagents & Materials | Quantities (Example) |

| 2-fluoro-5-nitrobenzonitrile (analogous compound) | 2.0 g |

| Stannous chloride dihydrate (SnCl₂·2H₂O) | 27.0 g |

| Ethyl acetate | 50 mL |

| Saturated sodium bicarbonate solution | - |

Procedure:

-

To a solution of the nitro compound in ethyl acetate, add stannous chloride dihydrate.

-

Bring the mixture to reflux for 1.5 hours and then allow it to cool.

-

Partition the mixture between ethyl acetate and saturated sodium bicarbonate solution.

-

Extract the aqueous phase multiple times with ethyl acetate.

-

Wash the combined organic phases with water, dry over sodium sulfate, filter, and concentrate to yield the product.[2]

Reactivity of the Amino Group: Modulating the Ring's Nucleophilicity

The amino group at the C4 position, while being a strong activating group, has its reactivity significantly attenuated by the potent electron-withdrawing effects of the nitro and nitrile groups. This reduced nucleophilicity can be a challenge in certain reactions but can also be exploited for selective transformations.

Acylation

Acylation of the amino group is a common strategy to protect it or to introduce further functionality. The reaction with acid chlorides or anhydrides proceeds to form an amide. This transformation further deactivates the aromatic ring.

Caption: Workflow for the acylation of the amino group.

Experimental Protocol: Acetylation

A general procedure for the acetylation of an amino group is as follows:

| Reagents & Materials | Quantities (Example) |

| 4-Amino-2-fluoro-5-nitrobenzonitrile | 1.0 eq |

| Acetic anhydride or Acetyl chloride | 1.1 eq |

| Pyridine or another non-nucleophilic base | As solvent or catalyst |

| Suitable aprotic solvent (e.g., DCM, THF) | - |

Procedure:

-

Dissolve 4-Amino-2-fluoro-5-nitrobenzonitrile in a suitable aprotic solvent containing a base like pyridine.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride or acetyl chloride to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water or a dilute aqueous acid solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt, and concentrate to obtain the acetylated product.

Electrophilic Aromatic Substitution

Due to the strong deactivating effect of the nitro and nitrile groups, electrophilic aromatic substitution on 4-Amino-2-fluoro-5-nitrobenzonitrile is expected to be challenging. The amino group directs ortho and para. The para position is occupied by the nitro group. The two ortho positions are C3 and C5. The C5 position is sterically hindered by the nitro group, and the C3 position is electronically deactivated by the adjacent fluoro and nitrile groups. Therefore, forcing conditions would likely be required for any electrophilic substitution to occur, and the regioselectivity would be complex.

Reactivity of the Nitrile Group: A Versatile Handle for Heterocycle Synthesis

The nitrile group (-CN) is a valuable functional group that can undergo a variety of transformations, including hydrolysis to a carboxylic acid and participation in cycloaddition reactions to form heterocyclic systems.

Hydrolysis to a Carboxylic Acid

The hydrolysis of the nitrile group can be performed under acidic or basic conditions to yield a carboxylic acid.[3] This transformation is useful for introducing a carboxylic acid moiety, which can then be used for further derivatization.

Mechanism of Acid-Catalyzed Hydrolysis

-

Protonation of the nitrile nitrogen increases the electrophilicity of the carbon.

-

Nucleophilic attack by water.

-

Tautomerization to an amide intermediate.

-

Further hydrolysis of the amide to the carboxylic acid.[3]

Caption: Stepwise hydrolysis of the nitrile group.

Experimental Protocol: Basic Hydrolysis

A general procedure for the basic hydrolysis of a benzonitrile is as follows:

| Reagents & Materials | Quantities (Example) |

| 4-Amino-2-fluoro-5-nitrobenzonitrile | 1.0 eq |

| Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) | Excess |

| Water/Ethanol mixture | - |

| Hydrochloric acid (HCl) for acidification | - |

Procedure:

-

Dissolve the benzonitrile in a mixture of water and a co-solvent like ethanol.

-

Add a significant excess of sodium hydroxide.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or the cessation of ammonia evolution).

-

Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the product precipitates.

-

Filter the solid product, wash with cold water, and dry.

Conclusion

4-Amino-2-fluoro-5-nitrobenzonitrile is a molecule with a rich and nuanced reactivity profile. The strategic interplay of its electron-donating and electron-withdrawing functional groups allows for a high degree of control over its chemical transformations. The activated fluoro group provides a reliable entry point for nucleophilic substitution, while the nitro group can be readily converted to an amine to unlock further synthetic pathways. The amino and nitrile groups, though their reactivity is modulated by the electronic environment, offer additional opportunities for functionalization. A thorough understanding of the principles outlined in this guide will empower researchers to effectively utilize this versatile building block in the rational design and synthesis of complex molecules with desired chemical and biological properties.

References

-

Chemistry of Nitriles. Chemistry LibreTexts. Available from: [Link]

- Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. Google Patents.

Sources

key precursors for 4-Amino-2-fluoro-5-nitrobenzonitrile synthesis

An In-depth Technical Guide to the Key Precursors for the Synthesis of 4-Amino-2-fluoro-5-nitrobenzonitrile

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract